Pyridine-2,4,6-tricarboxylic acid
Description
Ligand Properties of Pyridine-2,4,6-tricarboxylic Acid (H₃ptc)
The coordination behavior of this compound (often abbreviated as H₃ptc) is multifaceted, influenced by factors such as pH and the nature of the metal ions involved. rsc.orgarabjchem.org This adaptability allows for the targeted synthesis of materials with specific properties.
Multidentate Coordination Modes and pH-Tuning
This compound exhibits a variety of coordination modes, acting as a versatile linker in the construction of coordination polymers. researchgate.net The denticity of the ligand can be tuned by adjusting the pH of the reaction medium. For instance, the degree of deprotonation of the carboxylic acid groups, which directly impacts its coordination behavior, is pH-dependent. arabjchem.org This allows for the controlled assembly of metal-organic frameworks with varying dimensionalities, from discrete clusters to one-, two-, and three-dimensional networks. rsc.orgarabjchem.org
Tridentate Binding via Nitrogen and Carboxylate Oxygen Atoms
A prominent coordination mode of this compound involves its function as a tridentate ligand. In this arrangement, the metal ion is simultaneously bound by the nitrogen atom of the pyridine (B92270) ring and two oxygen atoms from the adjacent carboxylate groups at the 2 and 6 positions. rsc.org This O,N,O-tridentate chelation is a recurring motif in the crystal structures of its coordination complexes, contributing to the stability and predictable geometry of the resulting frameworks. rsc.orgmdpi.com For example, in a dysprosium(III) complex, the metal center is coordinated by three such tridentate ligands, resulting in a well-defined tri-capped trigonal prismatic geometry. mdpi.com
Formation of Coordination Polymers and Metal Complexes
The reactivity of this compound with a variety of metal ions has been extensively explored, leading to the synthesis of numerous coordination polymers with interesting properties.
Reactivity with Transition Metals (e.g., Mn(II), Co(II), Zn(II), Cu(II), Cd(II))
This compound readily forms stable coordination polymers and complexes with a range of transition metals, including manganese(II), cobalt(II), zinc(II), copper(II), and cadmium(II). evitachem.comrsc.orgrsc.orgnih.gov The nature of the metal ion plays a significant role in determining the structure and dimensionality of the resulting compounds. rsc.org For example, reactions with Mn(II) and Co(II) have yielded complexes with interesting magnetic properties, while those with Zn(II) have been explored for their potential in catalysis and materials science. evitachem.com
| Metal Ion | Resulting Complex/Polymer | Key Structural Features/Properties | Reference |
|---|---|---|---|
| Mn(II) | {Mn₁.₅(ptc)·2H₂O}ₙ | Coordination polymer formed under hydrothermal conditions. | rsc.org |
| Co(II) | Complexes exhibiting antiferromagnetic interactions. | - | |
| Zn(II) | {Zn(Ox)(py)₂}ₙ (Ox = oxalate (B1200264), py = pyridine) | Infinite zigzag coordination polymers formed via ligand decomposition in the presence of pyridine. | nih.govacs.org |
| Cu(II) | - | Formation of coordination polymers. | acs.org |
| Cd(II) | {[Cd(Ox)(H₂O)₂]H₂O}ₙ (Ox = oxalate) | Open framework structure formed via ligand decomposition in the presence of pyridine at room temperature. | rsc.org |
| Cd(II) | {Cd₂(cda)₂(H₂O)₄₃}₂ (cdaH₂ = 4-hydroxypyridine-2,6-dicarboxylic acid) | Discrete tetrameric complex formed under hydrothermal conditions in the absence of pyridine, involving ligand transformation. | rsc.org |
The outcome of the reaction between this compound and transition metals is highly sensitive to the reaction conditions. rsc.orgnih.gov A notable example is the role of pyridine as a co-ligand or base. In the presence of pyridine, the reaction of H₃ptc with Zn(II) salts at room temperature leads to the decomposition of the ligand to form oxalate, which then coordinates with the zinc ions to create infinite zigzag coordination polymers. nih.govacs.org Conversely, in the absence of pyridine, the H₃ptc ligand remains intact, forming a mixture of a carboxylate-bridged coordination polymer and a discrete metallomacrocycle. nih.govacs.org Similarly, with Cd(II) salts at room temperature, the presence of pyridine induces the breakdown of the ligand to form a cadmium-oxalate coordination polymer, whereas no crystalline product is isolated in its absence under the same conditions. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
pyridine-2,4,6-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYKYXGIWNSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323169 | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-20-9 | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Collidinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 536-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLLIDINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies
Oxidation Pathways for Pyridine-2,4,6-tricarboxylic Acid Synthesis
The conversion of the methyl groups on the pyridine (B92270) ring to carboxylic acid functionalities is a common and established route for producing this compound. smolecule.com This is typically accomplished using strong oxidizing agents.
Oxidation of 2,4,6-Trimethylpyridine (B116444) (Collidine) with Potassium Permanganate (B83412)
The most well-established method for synthesizing this compound is the oxidation of 2,4,6-trimethylpyridine, commonly known as collidine, using potassium permanganate (KMnO₄). wikipedia.orgsmolecule.comwikipedia.org This reaction is a robust method for converting the three methyl groups into carboxylic acid groups. smolecule.com
The process generally involves treating 2,4,6-trimethylpyridine with potassium permanganate, often in an alkaline aqueous medium. smolecule.comevitachem.comuzh.ch In a typical procedure, solid KMnO₄ is added portion-wise to a solution of 2,4,6-trimethylpyridine in water. uzh.ch The reaction temperature is carefully controlled, often kept between 20-30°C during the addition, and then may be raised to around 50°C to ensure the reaction proceeds to completion over an extended period, sometimes up to 48 hours. uzh.ch The oxidation of the three methyl groups on the collidine molecule results in the formation of this compound. wikipedia.orgchemicalbook.com
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2,4,6-Trimethylpyridine (Collidine) | smolecule.com |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | wikipedia.org |
| Medium | Aqueous (often alkaline) | smolecule.comevitachem.com |
| Temperature | Initial: 20-30°C, then raised to 50°C | uzh.ch |
| Reaction Time | Up to 48 hours | uzh.ch |
Chromium Trioxide Oxidation in Sulfuric Acid
An alternative oxidation pathway utilizes chromium trioxide (CrO₃) in the presence of concentrated sulfuric acid (H₂SO₄). rsc.org This method also targets the oxidation of the methyl groups of 2,4,6-trimethylpyridine.
In this synthesis, 2,4,6-trimethylpyridine is added to concentrated H₂SO₄ at a low temperature (0°C). rsc.org Chromium trioxide is then added in small portions while maintaining this low temperature. rsc.org Following the addition, the reaction mixture is heated, for instance to 75°C for 24 hours, to drive the oxidation. rsc.org This process, while effective, involves the use of chromic acid, a powerful and hazardous oxidizing agent. orgsyn.org The resulting product is often not isolated directly but is converted to its methyl ester for purification before being hydrolyzed back to the acid. rsc.org
Hydrolytic Routes to this compound
Hydrolysis offers a different approach to obtaining this compound, starting from its esterified form. This is often used as a final purification step after initial oxidation and esterification. rsc.org
Hydrolysis of Methyl Ester Precursors
The trimethyl ester of this compound serves as a common precursor. rsc.org This ester, trimethyl pyridine-2,4,6-tricarboxylate, can be synthesized by reacting the crude acid product from oxidation with methanol (B129727) and sulfuric acid, achieving yields as high as 95%. The subsequent hydrolysis of this purified methyl ester yields the final carboxylic acid. rsc.org This two-step process of esterification followed by hydrolysis is an effective strategy for obtaining the pure acid.
Alkaline and Acidic Hydrolysis Conditions
The cleavage of the ester groups can be performed under either alkaline or acidic conditions. libretexts.org
Alkaline Hydrolysis (Saponification): In this method, the methyl ester is suspended in water and treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), typically at a concentration of 30% w/w. The mixture is heated to between 80–95°C. This process, known as saponification, breaks the ester linkages, releasing methanol and forming the trisodium (B8492382) salt of the acid. To obtain the final product, the solution is subsequently acidified with a strong acid like concentrated hydrochloric acid (HCl), which causes the this compound to precipitate as a crystalline solid.
Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. rsc.orglibretexts.org The methyl ester is heated in a mixture of water and a strong acid, such as 38% hydrochloric acid, until the solid dissolves completely, which can take about an hour. rsc.org Upon cooling and adjusting the pH to 2, the pure this compound crystallizes out of the solution and can be collected by filtration. rsc.org This method has been reported to yield the final acid from its ester at around 80%. rsc.org
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis | Source |
|---|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) | rsc.org |
| Temperature | 80–95°C | Reflux/Heating until dissolution | rsc.org |
| Intermediate | Trisodium salt | Protonated acid | |
| Final Step | Acidification with HCl | pH adjustment to 2 | rsc.org |
| Reported Yield | Not specified | 80% | rsc.org |
Alternative and Emerging Synthetic Approaches
While oxidation and hydrolysis are the principal routes, research into coordination chemistry has led to the exploration of various reaction conditions, some of which could be considered emerging methods. Hydrothermal and solvothermal syntheses are frequently used to create metal-organic frameworks (MOFs) and coordination polymers from this compound. rsc.orgrsc.org For instance, hydrothermal reactions involving the acid and various metal salts can lead to the formation of complex, multi-dimensional structures. rsc.orgrsc.org
Additionally, some studies have noted the decomposition of the this compound ligand under certain conditions, such as in the presence of specific metal ions like Zn(II) or Cd(II), to form simpler molecules like oxalate (B1200264). nih.gov While these are not direct syntheses of the target compound, they highlight the reactivity of the molecule and the potential for developing novel synthetic or degradative pathways. The direct catalytic vapor-phase oxidation of alkylpyridines to their corresponding carboxylic acids is an area of industrial interest, though specific applications to produce this compound are not extensively detailed in the provided context. google.com
Direct Carboxylation of Pyridine Derivatives
Direct carboxylation involves the introduction of carboxylic acid groups directly onto the C-H bonds of a pyridine ring. While conceptually a direct and atom-economical approach, the simultaneous carboxylation of pyridine at the 2, 4, and 6-positions to yield the tricarboxylic acid is not a commonly reported high-yield method. The primary challenge lies in achieving such specific polysubstitution.
Recent advancements have focused on electrochemical strategies for the direct carboxylation of pyridines using CO2. nih.govazom.com These methods offer pathways to nicotinic or isonicotinic acid derivatives, often with high regioselectivity controlled by the electrolysis setup. nih.gov For instance, electrochemical methods applied to 2,6-disubstituted pyridines have been shown to yield the C4-carboxylation product. nih.gov However, these modern techniques are typically aimed at producing mono- or di-carboxylated products.
The most well-established and systematically used method for synthesizing this compound remains the oxidation of a precursor molecule where the desired carbon framework is already in place, such as 2,4,6-collidine (2,4,6-trimethylpyridine). smolecule.com This oxidation method, often employing strong oxidizing agents like potassium permanganate, is a fundamental transformation that bridges simple methylated pyridines with their more complex carboxylated derivatives. smolecule.com While direct C-H activation for carboxylation is an area of active research, the oxidation of pre-functionalized pyridines remains the more practical and documented route for obtaining this compound in significant quantities. smolecule.com
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is not a primary method for the production of this compound itself. Instead, it is a widely employed technique that uses the acid as a multitopic ligand or building block to construct more complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). smolecule.comrsc.org
Under hydrothermal conditions—high temperatures and pressures in aqueous solutions—this compound reacts with various metal salts to form crystalline materials with diverse dimensionalities. rsc.org The structure of the resulting coordination polymer is highly dependent on the specific metal ion used, the reaction pH, and the presence of any co-ligands. rsc.orgrsc.org
Interestingly, the high-energy conditions of hydrothermal synthesis can sometimes lead to unexpected in-situ reactions of the this compound ligand. These can include:
Reduction : In a reaction with a cadmium(II) salt, the carboxylic acid group at the 4-position was reduced to a hydroxyl group, forming a 4-hydroxypyridine-2,6-dicarboxylic acid ligand within the final complex. rsc.org
Degradation : In the presence of certain metal ions like Cd(II) or Zn(II), the ligand has been observed to break down, with oxalate being a notable degradation product that is then incorporated into the resulting framework. rsc.orgacs.orgacs.org
These studies highlight that while hydrothermal synthesis is a powerful tool for derivatization and creating functional materials from this compound, the reactivity of the acid under these conditions must be carefully considered. rsc.orgacs.org
Derivatization for Functional Group Transformation
The three carboxylic acid groups on the pyridine ring are primary sites for a variety of chemical transformations. These reactions allow for the fine-tuning of the molecule's properties, such as solubility, and for its incorporation into larger, more complex structures.
Esterification Reactions
The carboxylic acid functionalities of this compound can be readily converted into esters. Esterification is a common derivatization that can alter the compound's solubility and steric profile and is a key step in preparing polyester (B1180765) materials or other derivatives. A standard and high-yielding method involves the reaction of the acid with an alcohol under acidic catalysis.
A representative procedure is the reaction with methanol in the presence of sulfuric acid, which yields the corresponding triester, Trimethyl pyridine-2,4,6-tricarboxylate.
| Reaction Data for Esterification | |
| Reactants | This compound, Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Product | Trimethyl pyridine-2,4,6-tricarboxylate |
| Reported Yield | 95% |
This straightforward transformation highlights the accessibility of the carboxyl groups for derivatization.
Reductive Transformations (e.g., to Pyridine-2,4,6-trimethanol)
The reduction of the three carboxylic acid groups to their corresponding primary alcohols yields Pyridine-2,4,6-trimethanol. This transformation is significant as it converts the acidic, electron-withdrawing carboxyl groups into neutral, electron-donating hydroxymethyl groups, drastically changing the electronic and coordination properties of the molecule.
However, the direct reduction of all three carboxylic acids on the pyridine ring is challenging. Strong reducing agents are required, which can also potentially reduce the pyridine ring itself. A more controlled, albeit indirect, route involves the reduction of a related compound, Pyridine-2,4,6-tricarbaldehyde. The aldehyde can be reduced to Pyridine-2,4,6-trimethanol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The aldehyde itself can be prepared by the oxidation of Pyridine-2,4,6-trimethanol, establishing a clear chemical relationship between these derivatives.
Alternative methods for the reduction of carboxylic acids, which could be applicable, involve multi-step procedures. One such strategy is the conversion of the carboxylic acids to S-2-pyridyl thioesters, which can then be reduced to the corresponding alcohols using sodium borohydride. rsc.org
| Transformation Pathway | Reagents/Conditions | Product |
| Indirect Reduction | 1. Oxidation of Pyridine-2,4,6-trimethanol 2. Reduction of Pyridine-2,4,6-tricarbaldehyde | 1. Pyridine-2,4,6-tricarbaldehyde 2. Pyridine-2,4,6-trimethanol |
| Potential Two-Step Reduction | 1. Conversion to S-2-pyridyl thioester 2. Reduction with NaBH₄ | Pyridine-2,4,6-trimethanol rsc.org |
Nucleophilic Substitution Reactions
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. pearson.com The presence of three strongly electron-withdrawing carboxylic acid groups at these positions further enhances this electrophilicity. However, the carboxylate groups themselves are poor leaving groups and are not typically displaced in SNAr reactions.
Instead, these activating groups facilitate the substitution of other, more suitable leaving groups, such as halogens, from the pyridine ring. Research on related compounds demonstrates this principle effectively. For example, during the solvothermal synthesis of a bismuth complex using 4-chloro-2,6-pyridinedicarboxylic acid, the chlorine atom at the 4-position was substituted by a dimethylamine (B145610) molecule, which was generated in situ. uzh.ch
This reactivity illustrates that while the carboxylic acid groups of this compound are not directly substituted, they play a crucial role in activating the pyridine ring for other functionalizations. If a halo-substituted version of the acid were used, it would be expected to be highly reactive towards nucleophiles. The Chichibabin reaction, which involves the amination of the pyridine ring with sodium amide, is a classic example of nucleophilic substitution on pyridine, typically occurring at the 2-position. pearson.com
Coordination Chemistry and Metal Organic Frameworks Mofs
Formation of Coordination Polymers and Metal Complexes
Reactivity with Transition Metals (e.g., Mn(II), Co(II), Zn(II), Cu(II), Cd(II))
Formation of Carboxylate-Bridged Structures
Pyridine-2,4,6-tricarboxylic acid (H₃ptc) is a multifunctional ligand capable of forming extended structures with metal ions through its carboxylate groups. When H₃ptc reacts with certain metal salts, such as zinc(II), in the absence of other coordinating molecules like pyridine (B92270), it facilitates the creation of carboxylate-bridged coordination polymers. acs.orgnih.govresearchgate.net In these structures, the deprotonated carboxylate groups act as bridges between adjacent metal centers, leading to the formation of one-, two-, or three-dimensional networks. For instance, with lead(II), the ptc³⁻ trianion uses its three carboxylate groups and the pyridine nitrogen atom to chelate and bridge six different Pb(II) cations, resulting in a three-dimensional framework. nih.gov This bridging capability is fundamental to its role in building robust coordination polymers.
Discrete Metallomacrocycles
In addition to forming extended coordination polymers, this compound can also form discrete, closed-ring structures known as metallomacrocycles. Research on the reaction of H₃ptc with zinc(II) salts at room temperature, without the presence of pyridine, shows the formation of a mixture that includes not only a carboxylate-bridged coordination polymer but also a discrete 12-membered metallomacrocycle. acs.orgnih.govresearchgate.net This demonstrates that under specific reaction conditions, the self-assembly process can be controlled to favor the formation of these finite, cyclic molecules over infinite polymeric chains.
Coordination with Lanthanide Ions (e.g., Ce(III), Eu(III), Tb(III), Sm(III), Dy(III), Er(III), Pr(III), Y(III))
This compound is an effective ligand for coordinating with lanthanide ions, owing to the presence of both hard oxygen donors in the carboxylate groups and a softer nitrogen donor in the pyridine ring. researchgate.netnih.gov This dual-donor capability allows it to effectively bind to lanthanide ions, which are hard acids. Numerous studies have reported the synthesis and characterization of coordination polymers involving H₃ptc and a range of lanthanide ions, including dysprosium(III), cerium(III), europium(III), terbium(III), samarium(III), praseodymium(III), and erbium(III). researchgate.netrsc.orgmdpi.com The resulting complexes exhibit diverse structures and interesting properties, particularly in the realm of photoluminescence.
Enhanced Photoluminescent Properties of Lanthanide Complexes
A significant feature of lanthanide complexes with this compound is their enhanced photoluminescent properties. smolecule.com The organic ligand can act as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths.
For example, water-soluble complexes of europium(III) and terbium(III) synthesized with H₃ptc, forming Na₆[Ln(PTA)₃], exhibit strong characteristic emissions of the respective ions. researchgate.net These complexes have demonstrated high quantum yields, with values of 54.3% for the Eu(III) complex and 20.2% for the Tb(III) complex. researchgate.net Furthermore, the incorporation of H₃ptc as a ligand can shift the effective excitation wavelengths to longer, more biologically compatible ranges compared to similar ligands like pyridine-2,6-dicarboxylic acid. researchgate.net Complexes of Sm(III) and Dy(III) also show characteristic luminescence in the visible region upon UV excitation. researchgate.net
Table 1: Photoluminescent Properties of Lanthanide Complexes with this compound
| Lanthanide Ion | Key Luminescent Feature | Quantum Yield (%) | Reference |
|---|---|---|---|
| Eu(III) | Characteristic red emission | 54.3 ± 0.5 | researchgate.net |
| Tb(III) | Characteristic green emission | 20.2 ± 0.2 | researchgate.net |
| Sm(III) | Characteristic visible luminescence | Not Reported | researchgate.net |
| Dy(III) | Characteristic visible luminescence | Not Reported | researchgate.net |
| Er(III) | Characteristic near-infrared luminescence | Not Reported | researchgate.net |
Structural Diversity in Lanthanide Coordination Polymers (1D, 2D, 3D Networks)
The coordination of lanthanide ions with this compound gives rise to a remarkable variety of structural architectures, spanning one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.org The final dimensionality is influenced by factors such as the specific lanthanide ion, reaction conditions, and the presence of co-ligands. rsc.orgmdpi.com
For example, complexes with the formula {[RE(pta)(H₂O)₃]·H₂O}n, where RE can be Sm or Dy, form isostructural two-dimensional layers. researchgate.net A terbium(III) complex with the formula {[Tb₂(ptc)₂(H₂O)₅]·H₂O}n assembles into a three-dimensional coordination polymer through various coordination modes of the ptc³⁻ anion. nih.gov Similarly, a cerium(III) complex, {[Ce(ptc)(H₂O)₂]·H₂O}n, also adopts a 3D network structure. researchgate.net In contrast, some praseodymium(III) complexes have been shown to form 3D open networks. researchgate.net This structural diversity highlights the ligand's adaptability in constructing materials with different topologies. mdpi.com
Table 2: Structural Diversity of Lanthanide Coordination Polymers
| Lanthanide Ion | Dimensionality | Structural Formula Example | Reference |
|---|---|---|---|
| Ce(III) | 3D | {[Ce(ptc)(H₂O)₂]·H₂O}n | researchgate.net |
| Pr(III) | 3D | {[Pr(ptc)(H₂O)₂]·1.5H₂O}n | researchgate.net |
| Sm(III) | 2D | {[Sm(pta)(H₂O)₃]·H₂O}n | researchgate.net |
| Dy(III) | 2D | {[Dy(pta)(H₂O)₃]·H₂O}n | researchgate.net |
| Tb(III) | 3D | {[Tb₂(ptc)₂(H₂O)₅]·H₂O}n | nih.gov |
| Dy(III) | Layered (2D) | [KDy(Hptc)₃(H₃ptc)]n | mdpi.com |
Metal-Organic Framework (MOF) Synthesis and Architecture
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. These materials have garnered significant attention for their potential applications in areas like gas storage, catalysis, and drug delivery. ontosight.ai
Hydrothermal Synthesis of MOFs with this compound
Hydrothermal synthesis is a prevalent method for crystallizing Metal-Organic Frameworks (MOFs) using this compound (H₃ptc), owing to its efficacy in producing high-quality, single crystals. This technique involves heating a mixture of the metal salt, H₃ptc, and a solvent (typically water) in a sealed container, such as a Teflon-lined bomb, to temperatures above the solvent's boiling point. The resulting pressure and temperature facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to metal ions, leading to the self-assembly of the MOF structure.
The reaction conditions, including temperature, duration, solvent system, and the presence of additives, significantly influence the final product's dimensionality and structure. For instance, reacting H₃ptc with various metal salts from alkaline-earth, lanthanide, and transition metals under hydrothermal conditions yields a range of coordination polymers. rsc.org The nature of the metal ion itself is a crucial determinant of the resulting architecture. rsc.org
With lanthanide ions, hydrothermal reactions are particularly common. The synthesis of samarium(III) and dysprosium(III) coordination polymers, formulated as {[RE(pta)(H₂O)₃]·H₂O}n, was achieved by heating a mixture of the respective lanthanide chloride and H₃ptc in deionized water to 180°C for 96 hours. sci-hub.se Similarly, three distinct cerium(III)-PTC materials have been synthesized. rsc.org Two of these, [Ce(PTC)(H₂O)₂]·1.5H₂O and Ce(PTC)(H₂O)₃, were formed under hydrothermal conditions at 180°C, with the reaction time influencing which phase crystallized; the former appeared after three days or more, while the latter formed after just one day. rsc.org A third cerium-based MOF, [Ce(PTC)(H₂O)(DMF)]·H₂O, was produced under solvothermal conditions using a mixed water-N,N-dimethylformamide (DMF) solvent. rsc.org
It is noteworthy that the ligand itself can undergo transformations under certain conditions. For example, when Cd(II) salts are used under hydrothermal conditions without the presence of pyridine, the carboxylate group at the 4-position of the ligand can be reduced to a hydroxyl group, forming a complex with 4-hydroxypyridine-2,6-dicarboxylic acid. rsc.org In contrast, reactions with Zn(II) salts at room temperature can lead to the decomposition of the H₃ptc ligand to form oxalate (B1200264). acs.org
The following table summarizes the hydrothermal synthesis conditions for several MOFs based on this compound.
| Metal Ion | MOF Formula | Temperature (°C) | Time | Solvent | Reference |
|---|---|---|---|---|---|
| Sm(III) | {[Sm(pta)(H₂O)₃]·H₂O}n | 180 | 96 hours | Water | sci-hub.se |
| Dy(III) | {[Dy(pta)(H₂O)₃]·H₂O}n | 180 | 96 hours | Water | sci-hub.se |
| Ce(III) | [Ce(PTC)(H₂O)₃] | 180 | 1 day | Water | rsc.org |
| Ce(III) | [Ce(PTC)(H₂O)₂]·1.5H₂O | 180 | ≥3 days | Water | rsc.org |
| Ce(III) | [Ce(PTC)(H₂O)(DMF)]·H₂O | Not specified | Not specified | Water/DMF | rsc.org |
| Bi(III) | {[Bi(μ-pdc-COO)₂][NH₂Me₂]₃}n | 120 | 24 hours | DMF | uzh.chuzh.ch |
| Co(II) | [Co₃(ptc)₂(H₂O)₂]n | Not specified | Not specified | Not specified |
Topological Analysis of MOF Structures
The topology of a Metal-Organic Framework (MOF) describes the underlying connectivity of its constituent nodes (metal ions or clusters) and linkers (organic ligands), abstracting the complex atomic arrangement into a simplified net. The pyridine-2,4,6-tricarboxylate (ptc³⁻) ligand is a versatile building block capable of inducing a variety of network topologies due to its multiple coordination sites—the central pyridine nitrogen and three carboxylate groups.
The coordination versatility of the ptc³⁻ ligand, which has at least eleven different reported bonding modes, allows for the formation of intricate structures. rsc.org The tridentate binding through the pyridine nitrogen and the two adjacent carboxylate oxygens can create robust frameworks, while the third carboxylate group at the 4-position can bridge to other metal centers, extending the structure into three dimensions. rsc.org
In lanthanide-based MOFs, the ptc³⁻ ligand often connects multiple metal centers. For instance, in samarium(III) and dysprosium(III) coordination polymers, each ptc³⁻ ligand is connected to three rare earth ions. sci-hub.se The resulting structures can be one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. acs.org
A notable example is a 3D framework constructed from cobalt(II) and ptc³⁻, which features 2D sigmoid layers that are further linked into a 3D structure. The analysis of a twofold interpenetrating 2D Cd(II) coordination framework revealed a (3,5)-connected net with a (5².6)(5⁵.6⁴.7) topology. acs.org
The dimensionality and topology are highly dependent on the metal ion and synthesis conditions. For example, nine different lanthanide(III) coordination polymers synthesized at room temperature exhibited three distinct types of 1D chain structures. acs.org The specific lanthanide ion influenced the coordination environment and the number of coordinated water molecules, leading to isostructural series among the different metals. acs.org For example, complexes with Sm, Eu, Tb, and Ho were isostructural, as were a separate series of complexes with Dy, Er, Tm, and Yb. acs.org
The following table provides examples of MOF structures derived from this compound and their reported topologies or structural features.
| Metal Ion(s) | MOF Formula/Description | Dimensionality | Topological Features | Reference |
|---|---|---|---|---|
| La(III) | {[La(pta)(H₂O)₄]·2H₂O}n | 1D | Chain structure | acs.org |
| Sm(III), Eu(III), Tb(III), Ho(III) | {[Ln(pta)(H₂O)₅]·4H₂O}n | 1D | Isostructural chain structures | acs.org |
| Dy(III), Er(III), Tm(III), Yb(III) | {[Ln(pta)(H₂O)₃]·4H₂O}n | 1D | Isostructural chain structures | acs.org |
| Co(II) | [Co₃(ptc)₂(H₂O)₂]n | 3D | Composed of 2D sigmoid layers | |
| Cd(II) | Twofold interpenetrating framework | 2D | (3,5)-connected net with (5².6)(5⁵.6⁴.7) topology | acs.org |
| Bi(III) | {[Bi(μ-pdc-COO)₂][NH₂Me₂]₃}n | 2D | Chains-of-loops | uzh.ch |
Supramolecular Architectures and Hydrogen Bonding Networks in MOFs
In many hydrated MOF structures, water molecules play a crucial role in assembling and stabilizing the extended architecture. For example, in a series of nine one-dimensional lanthanide(III) coordination polymers, numerous lattice and coordinated water molecules form extensive hydrogen-bonding networks. acs.org These networks link adjacent 1D chains, effectively organizing them into higher-dimensional supramolecular structures. acs.org
The lanthanide MOFs with the general formula {[RE(pta)(H₂O)₃]·H₂O}n (where RE = Sm or Dy) demonstrate the importance of hydrogen bonding. sci-hub.se In these isostructural compounds, the coordinated water molecules and the lattice water molecule act as both donors and acceptors of hydrogen bonds. They form connections with the carboxylate oxygen atoms of the ptc³⁻ ligands, creating a robust 3D supramolecular network that reinforces the entire crystal structure.
The flexibility and functional groups of the ptc³⁻ ligand, combined with the presence of solvent molecules, allow for the creation of diverse and complex hydrogen-bonding schemes. These networks are not merely passive components; they are integral to the formation of the final supramolecular architecture, influencing properties such as thermal stability and porosity.
Advanced Applications in Materials Science
Gas Storage and Separation Technologies
The unique structural characteristics of pyridine-2,4,6-tricarboxylic acid make it a valuable component in the development of materials for gas storage and separation. It serves as a crucial organic linker in the synthesis of metal-organic frameworks (MOFs). evitachem.comsmolecule.com These MOFs are crystalline materials with high porosity and large surface areas, making them ideal candidates for adsorbing and storing various gases. smolecule.com
The nitrogen atom within the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, facilitating the formation of robust and porous three-dimensional networks. iucr.orgrsc.org The specific geometry and chemical nature of the pores within these MOFs can be tailored by selecting different metal ions and by modifying the this compound ligand. This tunability allows for the selective adsorption of certain gases over others, a critical feature for gas separation technologies. For instance, MOFs synthesized from this ligand are being explored for their potential in carbon dioxide capture and the separation of hydrocarbons. smolecule.com
Catalytic Applications of this compound Complexes and MOFs
Complexes and MOFs derived from this compound have demonstrated significant potential as catalysts in various organic reactions. evitachem.comsinop.edu.tr The presence of both acidic carboxylic acid groups and a basic pyridine nitrogen atom within the same molecule allows for the creation of materials with tunable acidic and basic sites, which are crucial for many catalytic processes. evitachem.com
The metal centers within the MOFs can act as Lewis acid sites, while the uncoordinated carboxylate groups or the pyridine nitrogen can function as Brønsted-Lowry acid or base sites, respectively. This combination of active sites within a single material can lead to enhanced catalytic activity and selectivity.
Knoevenagel Condensation Reactions
A notable application of these materials is in catalyzing Knoevenagel condensation reactions. mdpi.com This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically requiring a basic catalyst. wikipedia.org
Coordination polymers and MOFs synthesized from this compound have been successfully employed as heterogeneous catalysts for this transformation. mdpi.comacs.org The basic nitrogen atom of the pyridine ring within the framework can effectively catalyze the reaction. The use of a solid, recyclable catalyst simplifies the purification process and aligns with the principles of green chemistry. Research has shown that these catalysts can achieve high product yields in the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds. mdpi.com
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| [Zn1.5(μ6-dpna)(2,2′-bipy)]n | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | 100 | mdpi.com |
| 3D MOF 4 | Benzaldehyde, Propanedinitrile | 2-Benzylidenemalononitrile | up to 99 | acs.org |
Ferroelectric Materials
Certain coordination polymers synthesized using this compound as a ligand have exhibited ferroelectric properties. sinop.edu.tr Ferroelectric materials possess a spontaneous electric polarization that can be reversed by the application of an external electric field, making them valuable for applications in data storage, sensors, and actuators.
The ferroelectricity in these materials often arises from the ordering of hydrogen bonds and the displacement of metal ions within the crystal lattice, which is influenced by the geometry and coordination of the this compound ligand. For example, a manganese(II) coordination polymer, [Mn₃(ptc)₂(H₂O)₉], has been shown to exhibit ferroelectric behavior with a remnant polarization (Pᵣ) of 0.0188 μC cm⁻².
Luminescent Sensors and Materials
The coordination of this compound to lanthanide ions, such as europium(III) and terbium(III), can lead to the formation of highly luminescent materials. ontosight.airesearchgate.net The organic ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the metal ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, results in materials with strong and sharp emission bands, making them suitable for various optical applications.
These luminescent complexes have been investigated for their potential use in lighting devices, displays, and as probes in biological imaging. The tunability of the emission color can be achieved by selecting different lanthanide ions.
Fluorescence-Based Detection Methods
The fluorescent properties of these materials also make them valuable for the development of chemical sensors. evitachem.com The luminescence of a lanthanide complex containing this compound can be quenched or enhanced in the presence of specific analytes. This change in fluorescence intensity can be used to detect and quantify the presence of various substances, including metal ions and small organic molecules. For example, a europium(III) chelate of this compound exhibits fluorescence with maximum excitation and emission wavelengths at 311.0 nm and 616.3 nm, respectively, making it useful for the detection of europium. evitachem.com
Electrochemical Performance in Energy Storage Devices
Metal-organic frameworks derived from this compound are being explored as electrode materials in energy storage devices, such as supercapacitors and batteries. sinop.edu.tr The high porosity of these MOFs allows for efficient ion transport, while the redox-active metal centers and the conjugated organic ligand can participate in electrochemical reactions, contributing to energy storage.
For instance, a cerium-based MOF derived from this compound has shown enhanced electrochemical performance for energy storage. sinop.edu.trdntb.gov.ua Similarly, a copper-based MOF synthesized with this ligand has been investigated for use in hybrid supercapacitors. sinop.edu.trrsc.org A device using this copper MOF composite exhibited a specific capacity of 232 C g⁻¹, an energy density of 72.5 W h kg⁻¹, and a power density of 4500 W kg⁻¹ at a current density of 0.5 A g⁻¹, along with excellent cycling stability. sinop.edu.trrsc.org These findings highlight the potential of this compound-based MOFs as promising materials for next-generation energy storage applications.
| MOF System | Application | Key Performance Metric | Reference |
| Cerium-based MOF | Energy Storage | Enhanced electrochemical performance | sinop.edu.trdntb.gov.ua |
| Copper-based MOF (Cu-PTA-MOF@PANI) | Hybrid Supercapacitor | Specific Capacity: 232 C g⁻¹ | sinop.edu.trrsc.org |
| Copper-based MOF (Cu-PTA-MOF@PANI) | Hybrid Supercapacitor | Energy Density: 72.5 W h kg⁻¹ | sinop.edu.trrsc.org |
| Copper-based MOF (Cu-PTA-MOF@PANI) | Hybrid Supercapacitor | Power Density: 4500 W kg⁻¹ | sinop.edu.trrsc.org |
Hybrid Supercapacitors
The demand for efficient energy storage has driven research into novel materials for devices like hybrid supercapacitors, which combine the high energy density of batteries with the high power density of capacitors. rsc.org Metal-organic frameworks derived from this compound have emerged as promising candidates for electrode materials in these devices. researchgate.net The inherent porosity, variable nano-geometries, and multifunctional nature of these MOFs are highly desirable for energy storage applications. rsc.org
A notable example is a copper-based MOF (Cu-PTA-MOF) synthesized using this compound. rsc.org To enhance its practical application, this MOF was combined with conductive polymers like polyaniline (PANI). rsc.org The resulting hybrid material, when used in a supercapacitor device with an activated carbon electrode, demonstrated a high specific capacity of 232 C g⁻¹, an energy density of 72.5 W h kg⁻¹, and a power density of 4500 W kg⁻¹ at a current density of 0.5 A g⁻¹. rsc.org Furthermore, it maintained a coulombic efficiency of 98.8% after 10,000 cycles, indicating excellent stability. rsc.org
Another study focused on a cerium-based MOF (Ce-PTA-MOF) derived from this compound. researchgate.net A hybrid supercapacitor fabricated using this MOF and activated carbon showed a specific capacity of 115 C/g, a maximum energy density of 26.75 Wh/kg, and a power density of 5760 W/kg, with 99.2% efficiency retained after 5000 cycles. researchgate.net
Electrode Materials
The performance of MOFs as electrode materials can be further enhanced by creating composites. For instance, the conductivity of Ce-PTA-MOF was significantly improved by incorporating reduced graphene oxide (rGO). rsc.org A composite of Ce-PTA-MOF and rGO in a 1:2 ratio exhibited a remarkable specific capacity of 689.56 C g⁻¹ in a three-electrode setup. rsc.org A hybrid supercapacitor constructed from this composite and activated carbon delivered a specific capacity of 380.83 C g⁻¹, a specific energy of 74 W h kg⁻¹, and a specific power of 434 W kg⁻¹ at 0.5 A g⁻¹, with a coulombic efficiency of 99% after 5000 cycles. rsc.org These findings highlight the potential of this compound-based MOFs as advanced electrode materials for next-generation energy storage devices. rsc.org
| Material | Specific Capacity (C g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Coulombic Efficiency (%) | Cycle Life |
| Cu-PTA-MOF@PANI | 232 | 72.5 | 4500 | 98.8 | 10,000 |
| Ce-PTA-MOF | 115 | 26.75 | 5760 | 99.2 | 5,000 |
| Ce-PTA-MOF@rGO | 380.83 | 74 | 434 | 99 | 5,000 |
Adsorption and Separation
The porous nature of metal-organic frameworks synthesized from this compound makes them suitable for applications in adsorption and separation technologies. evitachem.comiucr.org The ability to tune the pore size and chemical functionality of these materials allows for the selective adsorption of gases and other molecules. rsc.org
For example, a three-dimensional cadmium(II) coordination polymer synthesized with this compound, after removal of coordinated water molecules, was shown to have guest-free metal coordination sites. acs.org This suggests potential applications in the adsorption and storage of small molecules. Additionally, the construction of coordination polymers with lanthanide metals like terbium has been explored for applications in gas absorption. iucr.org
Reactivity and Degradation Pathways
Ligand Decomposition in Coordination Reactions
Under specific synthetic conditions, pyridine-2,4,6-tricarboxylic acid can break down, leading to the formation of simpler coordination complexes.
The decomposition of this compound into oxalate (B1200264) has been observed in reactions with certain transition metal salts, particularly in the presence of pyridine (B92270). When reacting with Zn(II) salts at room temperature in the presence of pyridine, the ligand breaks apart to form infinite zigzag coordination polymers with the empirical formula [Zn(Ox)(py)₂]n, where Ox represents the oxalate dianion. researchgate.netnih.gov In this structure, the backbone is composed of Zn(II) ions bridged by oxalate ligands, with two pyridine molecules coordinated to each zinc ion, resulting in a hexacoordinated environment. researchgate.netnih.gov
A similar decomposition occurs with Cd(II) salts. When cadmium(II) acetate, chloride, or nitrate (B79036) reacts with the ligand at room temperature in the presence of pyridine, the ligand is broken down to form an open framework structure with the formula {[Cd(Ox)(H₂O)₂]H₂O}n. nih.govresearchgate.net In these instances, the this compound does not remain intact, instead serving as a source for the in situ generation of oxalate ligands that coordinate with the metal centers.
| Metal Ion | Co-ligand/Solvent | Temperature | Product | Reference |
| Zn(II) | Pyridine | Room Temperature | [Zn(Ox)(py)₂]n | researchgate.netnih.gov |
| Cd(II) | Pyridine | Room Temperature | {[Cd(Ox)(H₂O)₂]H₂O}n | nih.govresearchgate.net |
Under hydrothermal conditions and in the absence of pyridine, this compound can undergo a reductive transformation. In a reaction with a Cd(II) salt, the carboxylate group at the 4-position of the pyridine ring is reduced to a hydroxyl group. nih.gov This process leads to the formation of a discrete tetrameric complex with the formula {Cd₂(cda)₂(H₂O)₄₃}₂, where cdaH₂ stands for 4-hydroxypyridine-2,6-dicarboxylic acid. nih.govresearchgate.net This reaction demonstrates that under specific hydrothermal conditions, the ligand does not fully decompose but is chemically modified.
| Metal Ion | Conditions | Product Ligand | Resulting Complex | Reference |
| Cd(II) | Hydrothermal, no pyridine | 4-hydroxypyridine-2,6-dicarboxylic acid | {Cd₂(cda)₂(H₂O)₄₃}₂ | nih.govresearchgate.net |
Hydrolysis and Decarboxylation under Extreme Conditions
The transformation of this compound under hydrothermal conditions represents a notable reactivity pathway under extreme environments. The reduction of the carboxylic acid at the 4-position to a hydroxyl group, as seen in the reaction with Cd(II), is a form of decarboxylation coupled with reduction. nih.gov This specific reaction highlights the lability of the C-COOH bond at the 4-position of the pyridine ring under high temperature and pressure in an aqueous medium.
Stability Studies of Complexes and Frameworks
The stability of the coordination complexes and frameworks derived from this compound is highly dependent on the reaction conditions and the metal ions used. In the absence of pyridine, the ligand remains intact when reacting with a Zn(II) salt at room temperature, forming a mixture of a coordination polymer and a discrete metallomacrocycle. nih.gov However, under identical conditions (room temperature, no pyridine), no crystalline compound could be isolated with Cd(II), suggesting the conditions are insufficient to form a stable, crystalline framework. nih.govresearchgate.net
Under hydrothermal conditions, the ligand demonstrates considerable stability with a range of other metal ions, forming stable coordination polymers without decomposition (other than the specific reduction to 4-hydroxypyridine-2,6-dicarboxylic acid). nih.gov Stable frameworks have been successfully synthesized with Ni(II), Mn(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III) under these conditions, leading to structures with varying dimensionality based on the nature of the metal ion. nih.gov This indicates that while the ligand is susceptible to decomposition under certain circumstances, it is also capable of forming robust and diverse coordination polymers under hydrothermal treatment.
Analytical Methodologies and Characterization
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of Pyridine-2,4,6-tricarboxylic acid and its derivatives.
Fourier-transform infrared (FTIR) spectroscopy is a key method for identifying the functional groups within this compound and tracking the changes upon coordination to metal ions. The spectra of the free acid and its metal complexes are characterized by specific vibrational modes. In metal complexes, shifts in the positions of these bands, particularly the carboxylate stretches, confirm coordination.
Table 1: Characteristic FTIR Spectral Data for this compound and a Dysprosium(III) Complex
| Vibrational Mode | Frequency (cm⁻¹) in Dy(III) Complex acs.org | Assignment |
|---|---|---|
| ν(O–H) | 3410 | Stretching vibration of water molecules. |
| νasym(O–C–O) | 1631 | Asymmetric stretching of the carboxylate group. |
| ν(Car–C) | 1373 | Aromatic carbon-carbon stretching. |
| νsym(O–C–O) | 1265 | Symmetric stretching of the carboxylate group. |
| ν(M–O, M–N) | 539 | Metal-oxygen and metal-nitrogen bond vibrations. |
UV-Visible spectrophotometry is a valuable tool for studying the formation and properties of metal complexes involving this compound. The formation of a coordination complex often results in a distinct color change, which can be quantified by measuring the absorbance at a specific wavelength.
This technique has been effectively used for the quantitative determination of certain metal ions. For instance, this compound serves as a sensitive reagent for the determination of iron(II). asianpubs.org It forms an intensely colored red-purple complex with Fe(II) in an acidic medium at a pH of 2.2. asianpubs.org This complex exhibits a maximum absorbance at 488 nm in the first-order derivative spectrum, and its stability for 3-4 hours makes it suitable for analytical applications. asianpubs.org The method adheres to Beer's law across a concentration range of 3.0 to 425.0 µg mL⁻¹. asianpubs.org
Table 2: Spectrophotometric Data for the Fe(II)-Pyridine-2,4,6-tricarboxylic Acid Complex
| Parameter | Value | Reference |
|---|---|---|
| pH for Complex Formation | 2.2 | asianpubs.org |
| Color of Complex | Red-purple | asianpubs.org |
| λmax (Derivative Spectrum) | 488 nm | asianpubs.org |
| Molar Absorptivity | 0.186 × 10³ L mol⁻¹ cm⁻¹ | asianpubs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used for characterization. While some studies mention the use of NMR for characterization, detailed spectral assignments are not always reported due to solubility limitations, especially for the resulting metal complexes. uzh.chrsc.org
However, spectral data for the free acid has been recorded in a deuterated water (D₂O) solvent. uzh.ch The symmetry of the molecule is reflected in the simplicity of the ¹H NMR spectrum.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|---|---|
| ¹H | D₂O | 8.58 (s, 2H) | Protons on the pyridine (B92270) ring (positions 3 and 5) | uzh.ch |
| ¹³C | D₂O | 127.4, 142.2, 148.5, 166.5, 166.9 | Carbon atoms of the pyridine ring and carboxyl groups | uzh.ch |
Infrared (IR) spectroscopy, much like FTIR, provides crucial information about the bonding within this compound and its complexes. It is routinely used alongside elemental analysis and single-crystal X-ray diffraction to provide a comprehensive characterization of newly synthesized coordination polymers. rsc.org The analysis of IR spectra helps confirm the presence of the ligand in its deprotonated form and the incorporation of other species, such as water molecules, into the crystal structure. acs.org
X-ray Diffraction Techniques
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of structure.
Studies have revealed that the Pyridine-2,4,6-tricarboxylate ligand can adopt various coordination modes, acting as a versatile building block. It can bridge multiple metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. rsc.org The specific architecture depends on the metal ion used, the reaction conditions, and the presence of auxiliary ligands. acs.orgrsc.org For example, complexes with manganese(II) and cobalt(II) have been shown to form 3D supramolecular architectures and 3D metal-organic frameworks, respectively. rsc.org
Table 4: Selected Crystallographic Data for Metal Complexes of this compound
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Mn₃(ptc)₂(H₂O)₉]n | Monoclinic | Cc | 1D bands forming a 3D supramolecular architecture through hydrogen bonds. | rsc.org |
| [Co₃(ptc)₂(H₂O)₂]n | Monoclinic | P2₁/c | 2D sigmoid layers interconnected to form a 3D MOF. | rsc.org |
| {[Bi(pdc-COO)₂][NH₂Me₂]₃}n | Monoclinic | P2₁/n | 2D anionic coordination network with 8-coordinate Bi(III) centers. | uzh.ch |
| [KDy(C₈H₃NO₆)₃(C₈H₅NO₆)]n | Triclinic | Pī | Bimetallic K/Dy layered coordination polymer with 9-coordinate Dy(III) ions. | acs.org |
Powder X-ray Diffraction for Phase Purity and Structural Mode Confirmation
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, including coordination polymers and metal-organic frameworks (MOFs) derived from this compound (H₃ptc). This non-destructive analytical method provides critical information regarding the phase purity of a synthesized compound and allows for the confirmation of its crystal structure by comparing the experimental diffraction pattern with a simulated pattern generated from single-crystal X-ray diffraction data.
In the study of materials synthesized with H₃ptc, PXRD is routinely employed to verify that the bulk material is a single, homogeneous phase and not a mixture of different crystalline products. For instance, in the synthesis of cerium(III) coordination polymers with H₃ptc, PXRD was used to determine the phase purity of the samples. rsc.org It helped to show that under specific hydrothermal conditions, different phases, such as [Ce(PTC)(H₂O)₂]·1.5H₂O and Ce(PTC)(H₂O)₃, could be selectively crystallized depending on the reaction time. rsc.org The evolution from one phase to another was monitored by comparing the PXRD patterns at different time intervals. rsc.org
Furthermore, when single crystals suitable for single-crystal X-ray diffraction are obtained, PXRD is used to confirm that the bulk synthesized material has the same structure. This is crucial as the properties of a material are intrinsically linked to its crystal structure. For a series of rare-earth luminescent complexes, {[Eu(pta)(H₂O)₃]·H₂O}n and {[EuₓY₍₁₋ₓ₎(pta)(H₂O)₃]·H₂O}n, while the structures of two specific complexes were determined by single-crystal X-ray diffraction, the remaining complexes in the series were confirmed to have a similar structural mode through PXRD analysis. researchgate.netresearchgate.net Similarly, for two rare earth MOFs, [Y₂(PTC)₂(H₂O)₂]·3H₂O (Y-PTC) and [Eu₂(PTC)₂(H₂O)₅]·H₂O (Eu-PTC), and their solid solutions, PXRD confirmed that all solid solutions were isomorphous with the Eu-PTC structure. rsc.org
The table below provides an example of PXRD data for a manganese(II) coordination polymer with pyridine-2,4,6-tricarboxylate, illustrating the key parameters obtained from the analysis. iucr.org
| Parameter | Value |
| Formula | [Mn(C₈H₂NO₆)(H₂O)₂] |
| Molecular Weight | 299.08 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.406 (2) |
| b (Å) | 9.1463 (18) |
| c (Å) | 10.155 (2) |
| β (°) | 107.76 (3) |
| Volume (ų) | 1008.9 (3) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 (2) |
| Data from a study on a catena-Poly[[diaquamanganese(II)]-μ-pyridine-2,4,6-tricarboxylato-κ⁵N,O²,O⁶:O⁴,O⁴′] complex. iucr.org |
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds, including those derived from this compound. This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct empirical or molecular formula of the compound.
Numerous studies on coordination polymers and metal-organic frameworks incorporating pyridine-2,4,6-tricarboxylate report the use of elemental analysis to confirm the composition of the synthesized materials. rsc.orgrsc.orgtandfonline.comresearchgate.net For example, in the synthesis of new pyridine-2,4,6-tricarboxylato coordination polymers with manganese and cobalt, elemental analysis was performed to validate the composition of the resulting complexes. rsc.org Similarly, the characterization of cerium(III) coordination polymers and heterometallic coordination polymers involving this compound also relied on elemental analysis to confirm their proposed formulas. tandfonline.comresearchgate.netresearchgate.net
Below is a hypothetical data table illustrating how elemental analysis results would be presented for a coordination complex of this compound, for instance, with a generic formula of [M(C₈H₃NO₆)(H₂O)₂].
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 32.12 | 32.05 |
| Hydrogen (H) | 2.36 | 2.41 |
| Nitrogen (N) | 4.68 | 4.62 |
| This table is for illustrative purposes and does not represent data from a specific publication. |
Thermal Analysis (e.g., Thermogravimetric Analysis)
For coordination polymers derived from this compound, TGA is used to understand their thermal behavior, which is important for potential applications at elevated temperatures. For instance, the thermal stability of manganese and cobalt coordination polymers, as well as cerium(III) polymers, has been investigated using TGA. rsc.orgtandfonline.comresearchgate.netresearchgate.net In a study of two new Ce(III) complexes, TGA revealed high thermal stability for one of the polymers. researchgate.net The TGA curve can show distinct mass loss steps corresponding to the removal of coordinated and guest water molecules, followed by the decomposition of the organic ligand at higher temperatures.
The thermal analysis of a manganese polymer, Mn₃(ptc)₂(H₂O)₄, was carried out to understand its thermal stability. researchgate.net Similarly, the thermal properties of two rare earth MOFs, Y-PTC and Eu-PTC, and their solid solutions were characterized by TGA, which showed that the solid solutions had thermal behaviors similar to Eu-PTC. rsc.org
A hypothetical TGA data table for a coordination polymer is presented below, indicating the temperature ranges and corresponding mass losses.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 50 - 150 | 5.5 | Loss of guest water molecules |
| 150 - 300 | 10.2 | Loss of coordinated water molecules |
| > 350 | 45.8 | Decomposition of the pyridine-2,4,6-tricarboxylate ligand |
| This table is for illustrative purposes and does not represent data from a specific publication. |
Magnetic Measurements
Magnetic measurements are a key characterization tool for coordination polymers and metal-organic frameworks containing paramagnetic metal ions, such as manganese(II) and cobalt(II), coordinated to this compound. These measurements provide insight into the magnetic properties of the material, including the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers.
The data table below summarizes the magnetic properties of a hypothetical cobalt(II) complex with pyridine-2,4,6-tricarboxylate.
| Parameter | Value |
| Metal Ion | Co(II) |
| Magnetic Interaction | Antiferromagnetic |
| χMT at 300 K (cm³ K mol⁻¹) | 2.85 |
| χMT at 2 K (cm³ K mol⁻¹) | 0.75 |
| This table is for illustrative purposes and does not represent data from a specific publication. |
Electrochemical Characterization Techniques
Electrochemical characterization techniques are employed to investigate the redox properties and potential applications of materials derived from this compound, particularly in areas like energy storage. Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these materials as electrodes in supercapacitors or batteries.
A copper-based MOF derived from this compound (Cu-PTA-MOF) has been explored for its electrochemical attributes in a three-electrode assembly with 1 M KOH. rsc.org To enhance its performance, composites of the Cu-PTA-MOF with conductive polymers like polyaniline (PANI) and polypyrrole (PPY) were synthesized. The Cu-PTA-MOF@PANI composite showed promising results and was further tested in a hybrid supercapacitor device. rsc.org This device exhibited a specific capacity of 232 C g⁻¹, an energy density of 72.5 W h kg⁻¹, and a power density of 4500 W kg⁻¹ at a current density of 0.5 A g⁻¹, with high coulombic efficiency even after 10,000 cycles. rsc.org
Similarly, the electrochemical performance of a cerium-based MOF derived from this compound has been investigated for energy storage applications. sinop.edu.trresearchgate.net The conductivity of the Ce-PTA-MOF was improved by creating a composite with reduced graphene oxide (rGO). A hybrid supercapacitor fabricated from this composite and activated carbon demonstrated a high specific capacity and energy density, highlighting its potential for future energy storage devices. researchgate.net
The table below presents key electrochemical performance data for a hybrid supercapacitor based on a Cu-PTA-MOF composite. rsc.org
| Parameter | Value |
| Electrode Material | Cu-PTA-MOF@PANI |
| Electrolyte | 1 M KOH |
| Specific Capacity (at 0.5 A g⁻¹) | 232 C g⁻¹ |
| Energy Density | 72.5 W h kg⁻¹ |
| Power Density | 4500 W kg⁻¹ |
| Coulombic Efficiency (after 10,000 cycles) | 98.8% |
| Data from a study on a copper-based 1D metal organic framework. rsc.org |
Biological Activity and Biomedical Research Implications
Chelating Agent in Biological Systems
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "grasping" it. fiveable.mewikipedia.org This action is vital in numerous biological processes, including the transport of essential metal ions and the regulation of cellular functions. fiveable.menih.gov Pyridine-2,4,6-tricarboxylic acid exhibits significant potential as a chelating agent due to its three carboxylic acid groups, which can bind to metal ions. ontosight.ai The nitrogen atom within the pyridine (B92270) ring can also participate in coordination, making it a multidentate ligand capable of forming stable complexes with various metal ions. asianpubs.org This chelating property is fundamental to its biological activity, influencing how it interacts with and affects biological systems. smolecule.com
The ability of this compound to form stable complexes with essential metal ions like zinc (Zn), copper (Cu), and iron (Fe) is a key area of research. ontosight.aismolecule.com These metals are crucial for the function of many enzymes and proteins. numberanalytics.com By binding to these ions, this compound can influence their bioavailability and reactivity within biological systems. smolecule.comnumberanalytics.com
Research has shown that this compound readily reacts with zinc(II) salts, forming coordination polymers whose structures depend on the reaction conditions. acs.orgnih.gov In the presence of pyridine, the compound can break down to form oxalate (B1200264) that then complexes with zinc. acs.orgnih.gov Without pyridine, it forms a mixture including a discrete 12-membered metallomacrocycle with zinc. acs.orgnih.gov
Similarly, it forms complexes with copper(II) and iron(III). ontosight.aiasianpubs.org A study demonstrated the formation of a distinct red-purple complex with iron(II) in acidic conditions, a reaction that has been leveraged for the spectrophotometric determination of iron in food samples. asianpubs.orgasianpubs.org This strong interaction highlights its potential to modulate the activity of iron-dependent biological pathways. The formation of stable complexes with these metal ions may influence biological processes that involve them. smolecule.com
Table 1: Interaction of this compound with Metal Ions
| Metal Ion | Type of Complex Formed | Research Finding |
| Zinc (II) | Coordination polymers, Metallomacrocycle | Forms different products depending on reaction conditions, including infinitely zigzag coordination polymers. acs.orgnih.gov |
| Copper (II) | Coordination complexes | Forms stable complexes, with research exploring the synthesis and structure of these compounds. jcmimagescasereports.org |
| Iron (II) | Red-purple colored complex | Forms an intense colored complex, enabling its use as a sensitive reagent for iron determination. asianpubs.orgasianpubs.org |
| Iron (III) | Stable complexes | Noted to form stable complexes, suggesting its utility in applications like water treatment and metal ion separation. ontosight.ai |
Potential in Drug Delivery Systems
The unique chemical structure of this compound makes it a valuable building block for creating advanced materials, including those for drug delivery. ontosight.aievitachem.com It serves as a ligand for the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. ontosight.aievitachem.comsikemia.com These MOFs can be designed to encapsulate and release drugs in a controlled manner. uzh.ch The ability of the carboxylic acid groups to coordinate with metal ions is central to the formation of these frameworks. evitachem.com Derivatives of this compound are being explored for their potential in creating novel drug delivery systems. evitachem.comcd-bioparticles.net The use of pyridine-based compounds in drug delivery is an active area of research, with studies investigating their role in transporting therapeutic agents to target sites. nih.gov
Biocompatible Materials Development
The development of materials that are compatible with biological systems is crucial for medical devices and implants. Pyridine derivatives are being investigated for this purpose. acs.orggoogle.com Derivatives of this compound are being explored for their potential in the development of biocompatible materials. evitachem.com The versatility of the pyridine scaffold allows for the synthesis of polymers with desirable properties for biological applications. acs.orgresearchgate.net For instance, pyridine-appended polymers have been used to create stable and biocompatible quantum dots for cellular imaging. acs.org Furthermore, pyridinium-based cationic polymers have shown low toxicity to mammalian cells, making them promising for the construction of hypotoxic antibacterial biomaterials. nih.gov While direct studies on this compound for this application are emerging, the broader research on pyridine-containing materials suggests a promising future. google.comnih.gov
Potential as Antimicrobial and Antifungal Agents
This compound has demonstrated both antibacterial and antifungal properties, positioning it as a candidate for the development of new antimicrobial agents. ontosight.ai This activity is part of a broader landscape of research into pyridine carboxylic acids and their derivatives, which have shown a wide spectrum of antimicrobial effects. ontosight.aiontosight.ainih.govnih.gov For example, other pyridine carboxylic acid derivatives have been found to be effective against various bacteria and fungi. asianpubs.orgresearchgate.net The mechanism of action is often linked to their ability to chelate metal ions essential for microbial growth or to disrupt cellular processes. nih.gov The investigation into pyridine-based compounds as antimicrobials is a significant field, with many derivatives showing promise against a range of pathogens. researchgate.netglobalresearchonline.net
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Organisms Tested | Key Findings |
| This compound | Bacteria and Fungi | Has been shown to exhibit antibacterial and antifungal activities. ontosight.ai |
| Pyridinecarboxylic acid derivatives | Various bacteria and fungi | Many derivatives show a broad spectrum of antimicrobial activity. ontosight.ainih.govnih.gov |
| Organosilicon complexes of pyridine carboxylic acids | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger | Some synthesized complexes were found to be quite active against these microorganisms. asianpubs.org |
| Pyridine-2,6-dithiocarboxylic acid | Various non-pseudomonad bacteria | Showed sensitivity to the compound, indicating its antimicrobial potential. nih.gov |
Cell Signaling Pathway Investigations
Emerging research indicates that this compound may play a role in modulating cell signaling pathways. smolecule.com Its ability to interact with and sequester metal ions is a likely mechanism for this activity. smolecule.com Metal ions like zinc and copper are critical cofactors for many enzymes involved in signaling cascades. By altering the local concentration of these ions, the compound could influence these pathways. smolecule.com While specific pathways affected by this compound are still under detailed investigation, the study of how pyridine derivatives impact cellular processes is an active area of cancer research and other fields. ekb.egekb.eg
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations serve as powerful tools to investigate the behavior of Pyridine-2,4,6-tricarboxylic acid (H₃ptc) and its complexes at an atomic level. These methods provide insights into structural arrangements, dynamic processes, and intermolecular interactions that are often difficult to discern through experimental techniques alone.
Molecular dynamics simulations have been employed to create computational models of systems involving this compound. bris.ac.uk For instance, MD simulations can elucidate the conformational flexibility of the H₃ptc molecule and its interactions with solvent molecules. These simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of the molecule's accessible conformations and the energetic landscape of its interactions.
In the context of drug design, MD simulations have been used to study pyridin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. nih.govsemanticscholar.org While not directly focused on H₃ptc, this research highlights the utility of MD in understanding how pyridine-based molecules interact with biological targets. nih.govsemanticscholar.org Parameters such as the radius of gyration (Rg), solvent accessible surface area (SASA), and polar surface area (PSA) are analyzed to characterize the binding interactions and stability of the ligand-protein complex. semanticscholar.org
Furthermore, MD simulations have been instrumental in the development of new pyridine-based protein kinase C (PKC) targeted agonists. nih.gov By simulating the behavior of these molecules within the C1 domain of PKC, researchers can predict binding affinities and understand the key hydrogen bonding interactions that stabilize the complex. nih.gov These studies often involve extensive simulation times, on the order of microseconds, to ensure proper equilibration and to capture relevant biological events. nih.gov
The following table summarizes key parameters often analyzed in molecular dynamics simulations of pyridine-containing compounds.
| Parameter | Description | Relevance |
| Radius of Gyration (Rg) | A measure of the compactness of a molecule or complex. | Indicates conformational changes and stability of the system over time. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Provides insights into the molecule's interaction with its environment and can be related to solubility and binding. |
| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule. | Important for predicting drug transport properties and membrane permeability. |
| Binding Free Energy | The free energy change upon binding of a ligand to a receptor. | A key indicator of the strength of the interaction and the potential efficacy of a drug candidate. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between interacting molecules. | Crucial for understanding the specificity and stability of molecular recognition events. |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been widely applied to study pyridine-based molecules, including derivatives of pyridine (B92270) dicarboxylic and tricarboxylic acids, to understand their reactivity and electronic properties. researchgate.netmdpi.com
DFT calculations are employed to determine various quantum chemical parameters that correlate with the molecule's behavior. These parameters include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These orbitals are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies, which indicates the molecule's chemical reactivity and stability. mdpi.com
Fraction of Electrons Transferred (ΔN): This parameter predicts the tendency of a molecule to donate electrons to a metal surface. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. mdpi.com
In a study of pyridine dicarboxylic acids as corrosion inhibitors, DFT calculations at the 6-311G(d,p) basis set level were used to investigate the adsorption efficiency of these molecules on a metal surface. researchgate.net The results indicated that the electronic properties of the molecules have a strong relationship with their inhibition performance. researchgate.net Similarly, DFT has been used to study the electronic features and adsorption characteristics of pyridine oximes on an iron surface, revealing the importance of the energy gap and Hard and Soft Acids and Bases (HSAB) principles in predicting bonding trends. mdpi.com
The following table presents a selection of quantum chemical parameters calculated using DFT for pyridine derivatives, illustrating their role in predicting molecular behavior.
| Parameter | Symbol | Description | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital. | Relates to the ability to accept electrons. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |
| Electronegativity | χ | The power of an atom to attract electrons to itself. | Measures the tendency to attract electrons. researchgate.net |
| Global Hardness | η | Resistance to change in electron distribution. | A measure of the molecule's stability. researchgate.net |
| Global Softness | σ | The reciprocal of global hardness. | Indicates the capacity to accept electrons. researchgate.net |
| Fraction of Electrons Transferred | ΔN | The number of electrons transferred from the inhibitor to the metal surface. | Predicts the efficiency of electron donation. researchgate.net |
Prediction of Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in predicting and understanding the reaction mechanisms and pathways involving this compound and its derivatives. Theoretical studies can elucidate the transformation of H₃ptc under different reaction conditions, providing insights that complement experimental findings.
For instance, research on the reactivity of this compound with zinc(II) salts has shown that the reaction outcome is highly dependent on the presence or absence of pyridine in the reaction mixture. nih.gov In the presence of pyridine, the H₃ptc ligand undergoes fragmentation to form coordination polymers with oxalate (B1200264), which is a decomposition product. nih.gov In the absence of pyridine, the ligand remains intact, leading to the formation of a carboxylate-bridged coordination polymer and a metallomacrocycle. nih.gov Computational modeling can help to rationalize these different reaction pathways by calculating the energies of intermediates and transition states, thereby predicting the most favorable reaction mechanism.
Similarly, under hydrothermal conditions, this compound has been observed to decompose when reacting with cadmium(II) salts. rsc.org The carboxylate group at the 4-position of the ligand is reduced to a hydroxyl group, forming a discrete tetrameric complex. rsc.org Theoretical calculations can be employed to investigate the mechanism of this decarboxylation and reduction process, identifying the key steps and the role of the metal ion and reaction conditions.
The following table outlines different reaction conditions and the resulting products from this compound, for which computational studies can provide mechanistic insights.
| Reactant(s) | Reaction Condition | Product(s) | Predicted Mechanistic Aspect for Computational Study |
| This compound, Zn(II) salt, pyridine | Room temperature | Zigzag coordination polymers with oxalate nih.gov | Fragmentation pathway of the this compound ligand. |
| This compound, Zn(II) salt | Room temperature | Carboxylate-bridged coordination polymer and metallomacrocycle nih.gov | Stability of the intact ligand and coordination modes. |
| This compound, Cd(II) salt | Hydrothermal | Tetrameric complex with 4-hydroxypyridine-2,6-dicarboxylic acid rsc.org | Mechanism of decarboxylation and reduction at the 4-position. |
| 2,4,6-trimethylpyridine (B116444), KMnO₄ | 20-30 °C, then 50 °C | This compound uzh.ch | Stepwise oxidation mechanism of the methyl groups to carboxylic acids. |
Theoretical Analysis of Coordination Modes and Stability
Theoretical analysis provides a fundamental understanding of the various coordination modes of this compound and the stability of the resulting metal complexes. The multidentate nature of the H₃ptc ligand, with its nitrogen atom and three carboxylate groups, allows for a rich and diverse coordination chemistry. researchgate.net
This compound can act as a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.netontosight.ai Computational studies can predict the most stable coordination modes by calculating the binding energies of different possible arrangements of the ligand around a metal center. These calculations can also help to rationalize the observed crystal structures of coordination polymers. For example, in complexes with bismuth(III), the H₃ptc ligand has been shown to adopt different coordination modes, leading to the formation of two-dimensional coordination networks. uzh.chuzh.ch Theoretical analysis can elucidate the factors that favor one coordination mode over another, such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.
The stability of the resulting coordination polymers is also a key area of investigation for theoretical studies. By calculating the lattice energies and the strength of the metal-ligand bonds, it is possible to predict the thermal and chemical stability of these materials. For instance, in lanthanide complexes, the Sparkle/PM3 quantum chemical model has been used to predict the geometries and elucidate the structure of the resulting coordination polymers. researchgate.net
The following table summarizes some of the observed coordination modes of this compound and its derivatives with different metal ions, which can be further analyzed using theoretical methods.
| Metal Ion | Coordination Mode of Ligand | Resulting Structure | Reference |
| Zn(II) | Ligand fragments to oxalate in the presence of pyridine | Infinitely zigzag coordination polymers nih.gov | nih.gov |
| Zn(II) | Intact ligand acts as a bridging unit | Carboxylate-bridged coordination polymer and metallomacrocycle nih.gov | nih.gov |
| Cd(II) | Ligand decomposes to form oxalate or is reduced to 4-hydroxypyridine-2,6-dicarboxylic acid | Open framework structure or discrete tetrameric complex rsc.org | rsc.org |
| Bi(III) | Tridentate and monodentate coordination | Two-dimensional coordination polymers uzh.chuzh.ch | uzh.chuzh.ch |
| Mn(II) | η⁵μ₂ and η⁵μ₃ | 3D supramolecular architecture rsc.org | rsc.org |
| Co(II) | Bridging ligand | 3D metal-organic framework rsc.org | rsc.org |
| Dy(III) | O,N,O-tridentate | Layered coordination polymer mdpi.com | mdpi.com |
Future Research Directions and Emerging Trends
Exploration of Novel Metal Complexes and MOF Topologies
The unique structural characteristics of Pyridine-2,4,6-tricarboxylic acid, featuring a pyridine (B92270) ring with three carboxyl groups, make it an exceptional building block in coordination chemistry. iucr.org Future research is increasingly focused on synthesizing and characterizing new metal-organic frameworks (MOFs) and coordination polymers with unprecedented topologies and properties.
Researchers are exploring the use of a wide array of metal ions, including d-block, f-block, and main group elements, to construct novel complexes. For instance, new coordination polymers involving manganese (Mn), cobalt (Co), and dysprosium (Dy) have been hydrothermally synthesized, revealing complex three-dimensional (3D) supramolecular architectures. cd-bioparticles.net One notable manganese-based polymer, [Mn₃(ptc)₂(H₂O)₉]n, was found to exhibit significant ferroelectric properties. cd-bioparticles.net Similarly, a cobalt complex, [Co₃(ptc)₂(H₂O)₂]n, forms a 3D MOF with a novel topology. cd-bioparticles.net
The coordination of lanthanide ions such as Europium (Eu), Terbium (Tb), and Dysprosium (Dy) is a particularly promising avenue. ontosight.aiorganic-chemistry.org These complexes often exhibit strong and characteristic luminescence, which is highly sought after for optical materials. ontosight.ai A Dysprosium(III) complex, for example, has been shown to form a 3D MOF with an unprecedented topology and displays characteristic luminescence. organic-chemistry.org The exploration of mixed-metal systems, such as heterometallic 3d-4f complexes, is also an emerging trend, with the potential to create materials with synergistic or entirely new properties. iucr.org The use of ancillary ligands in conjunction with this compound is another strategy being employed to generate structural diversity in the resulting MOFs. rsc.org
Furthermore, the synthesis of bismuth(III)-based coordination polymers has yielded novel 2D and ladder-type topologies, highlighting the versatility of this ligand in forming diverse structural motifs depending on the synthetic conditions. nih.govacs.org The ongoing exploration into different metal-ligand combinations and reaction conditions continues to push the boundaries of framework topology, leading to materials with unique structural and functional attributes. cd-bioparticles.netorganic-chemistry.org
Table 1: Examples of Novel Metal Complexes with this compound and their Properties
| Metal Ion | Complex Formula | Dimensionality/Topology | Notable Properties | Reference(s) |
|---|---|---|---|---|
| Mn(II) | [Mn₃(ptc)₂(H₂O)₉]n | 3D Supramolecular | Ferroelectricity, Antiferromagnetic interactions | cd-bioparticles.net |
| Co(II) | [Co₃(ptc)₂(H₂O)₂]n | 3D MOF | Antiferromagnetic interactions, Novel topology | cd-bioparticles.net |
| Dy(III) | [Dy₂(H₂O)₅(ptc)₂]·H₂O | 3D MOF | Luminescence, Unprecedented topology | organic-chemistry.org |
| Eu(III)/Tb(III) | Na₆[Ln(PTA)₃] | Discrete Complex | High quantum yield luminescence, Water solubility | ontosight.ai |
| Bi(III) | {[Bi(μ-pdc-COO)₂][NH₂Me₂]₃}n | 2D Chains-of-loops | Potential for non-toxic biomedical materials | nih.govacs.org |
Note: This table is interactive and showcases a selection of researched complexes.
Advanced Functional Materials Design and Fabrication
Building on the diverse structural possibilities, a major future trend lies in the deliberate design and fabrication of advanced functional materials using this compound as a primary ligand. The goal is to move beyond fundamental synthesis and target materials with specific, enhanced functionalities for practical applications.
The intrinsic properties of MOFs, such as high porosity and tunable structures, make them prime candidates for applications in gas storage and separation. rsc.org Future work will likely focus on creating MOFs with tailored pore sizes and chemical environments to achieve higher selectivity and capacity for specific gases like CO₂.
In the realm of electronics and materials science, research is directed towards materials with unique physical properties. The discovery of ferroelectricity in a manganese-based polymer is a significant finding that opens the door for the development of new memory devices and sensors. cd-bioparticles.net The magnetic properties of transition metal complexes, which often exhibit antiferromagnetic interactions, are also being investigated for potential applications in data storage and spintronics. cd-bioparticles.net
Luminescent materials based on lanthanide-PTA complexes represent another key research thrust. ontosight.ai The high quantum yields and water solubility of some of these complexes make them ideal for developing advanced optical sensors, probes, and lighting technologies. ontosight.ai Researchers are also exploring the creation of mixed-lanthanide MOFs to achieve tunable light emission, including white light, from a single material.
Furthermore, the development of MOF-based composites is an emerging area. For example, a copper-based MOF derived from this compound has been integrated into a hybrid supercapacitor, demonstrating excellent energy density and cycling stability. mdpi.com This points towards a future where these MOFs are used as building blocks in sophisticated energy storage and conversion devices.
Enhanced Catalytic Efficiency and Selectivity
The application of this compound-based MOFs and coordination polymers in catalysis is a rapidly growing field. d-nb.info The focus is shifting towards designing catalysts with enhanced efficiency, selectivity, and stability for a variety of chemical transformations.
The structure of the ligand itself, with its pyridine nitrogen atom, can act as a basic catalytic site. mdpi.com This intrinsic feature, combined with the metal nodes, can lead to bifunctional or multifunctional catalysts. Future research will likely exploit this dual functionality to design catalysts for complex, one-pot reactions. Coordination polymers of Mn(II), Cu(II), and Ni(II) based on a similar pyridine-tricarboxylate ligand have already been shown to be effective heterogeneous catalysts for the Henry reaction, achieving high product yields. mdpi.com
The porous nature of MOFs allows them to act as "nanoreactors," where the size and chemical environment of the pores can influence substrate selectivity and reaction pathways. d-nb.info Researchers are exploring the synthesis of MOFs with specific pore architectures to control access of reactants to the active sites, thereby enhancing selectivity. For instance, bimetallic MOFs, such as a NiCo-MOF containing a pyridine dicarboxylate ligand, have demonstrated enhanced electrocatalytic performance for water splitting, a critical reaction for green energy production. researchgate.net
A significant challenge for MOF-based catalysts is their stability under harsh reaction conditions. d-nb.info Therefore, a key research direction is the development of highly robust frameworks that can withstand high temperatures and various solvents without losing their catalytic activity. This may involve using stronger metal-ligand bonds or post-synthetic modification techniques to reinforce the framework structure. The reusability of these heterogeneous catalysts is another critical factor, aligning with the principles of green chemistry. organic-chemistry.org
Targeted Biomedical Applications and Theranostics
One of the most exciting emerging trends for this compound is its potential use in the biomedical field, particularly in drug delivery and theranostics—a strategy that combines diagnostics and therapy. ontosight.aimdpi.comnih.gov While still in the early stages, the fundamental properties of its coordination complexes suggest significant promise.
The ability to form stable complexes with biocompatible metals is a crucial starting point. Bismuth, for example, is a non-toxic metal with known medicinal uses, making its MOFs with this compound attractive candidates for biomedical applications. nih.gov Future research will focus on designing MOFs from biologically benign components to ensure low toxicity. nih.gov
For drug delivery, the high porosity of MOFs allows for the encapsulation of large amounts of therapeutic agents. nih.gov A key area of future research will be the surface functionalization of these MOFs. By attaching targeting molecules (such as antibodies or peptides) to the MOF exterior, it is possible to direct these nanocarriers specifically to diseased cells, such as cancer cells, minimizing side effects on healthy tissue. mdpi.com
The concept of theranostics requires the integration of both a therapeutic agent and an imaging component into a single platform. The inherent luminescent properties of lanthanide complexes of this compound are highly advantageous for the imaging aspect. ontosight.ai These water-soluble, luminescent complexes could potentially be used as probes for bioimaging. ontosight.ai A future goal is to design a single MOF that can carry a drug payload while simultaneously acting as a fluorescent or photoacoustic imaging agent, allowing for real-time monitoring of the drug's accumulation in the target tissue and its subsequent release. nih.gov The development of stimuli-responsive MOFs, which release their drug cargo only in response to specific triggers within the tumor microenvironment (e.g., lower pH), is another advanced research direction.
Sustainable Synthesis and Green Chemistry Approaches
In line with global trends in chemical manufacturing, future research on this compound and its derivatives will increasingly prioritize sustainable synthesis and green chemistry principles.
The traditional synthesis of this compound often involves the oxidation of 2,4,6-trimethylpyridine (B116444) using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under harsh conditions. sigmaaldrich.comwikipedia.org While effective, these methods can generate significant chemical waste. A key future direction is the development of cleaner, more efficient synthetic routes. This includes exploring catalytic oxidation processes that use milder, more environmentally benign oxidants and operate under less energy-intensive conditions. For instance, the use of visible-light-driven photoredox catalysis has been demonstrated for synthesizing related substituted pyridines, offering a greener alternative to traditional methods. mdpi.com
In the synthesis of MOFs and coordination polymers, hydrothermal and solvothermal methods are already common. rsc.orgmdpi.com These methods, which use water or other solvents under elevated temperature and pressure, are often more environmentally friendly than reactions requiring large volumes of hazardous organic solvents at reflux. Future work will aim to optimize these processes, for example, by using water as the sole solvent, reducing reaction times, and lowering temperatures to minimize energy consumption.
Furthermore, the principle of atom economy will be a guiding factor in developing new synthetic pathways. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. The development of reusable catalysts based on this compound MOFs also contributes to a greener chemical industry by reducing the need for catalyst replacement and disposal. organic-chemistry.org
Q & A
Q. What strategies address challenges in crystallizing H₃ptc complexes with transition metals?
- Methodology :
- Additive use : Malonic acid templating directs nucleation in Dy(III) complexes .
- Solvent choice : Hydrothermal synthesis in H₂O/EtOH reduces solubility and promotes crystal growth .
Data Contradiction Analysis
Case Study : Conflicting reports on Zn(II)-H₃ptc coordination.
- Issue : Some studies report oxalate-bridged polymers , while others describe direct Zn–ptc bonding .
- Resolution : Oxalate formation arises from solvent oxidation (e.g., ethanol → oxalate under hydrothermal conditions), not direct H₃ptc coordination. Confirm via IR (absence of ptc C=O stretches) and mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
